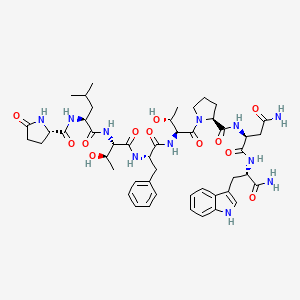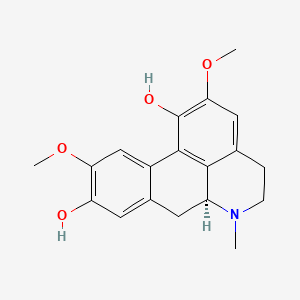
Isoboldine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoboldine is an alkaloid compound belonging to the aporphine class. It is naturally found in various plant species, including the Chilean boldo tree (Peumus boldus) and several species of the genus Corydalis . This compound has been studied for its potential pharmacological properties, including antioxidant, anticancer, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoboldine can be synthesized through several chemical routes. One common method involves the methylation of boldine, another aporphine alkaloid, using methyl iodide in the presence of a base . The reaction typically occurs under reflux conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves and bark of the Chilean boldo tree. The extraction process may use solvents like ethanol or methanol, followed by purification steps such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Isoboldine undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or neutral conditions.
Reduction: Sodium borohydride; usually carried out in alcoholic solvents.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Isoboldine has been explored for various scientific research applications, including:
Wirkmechanismus
Isoboldine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Neuroprotective Effects: It inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters, thereby enhancing cholinergic transmission.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating pathways such as the NF-κB and MAPK signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Isoboldine is structurally similar to other aporphine alkaloids, such as boldine, isocorydine, and laurotetanine. it exhibits unique properties that distinguish it from these compounds:
Boldine: While both compounds have antioxidant properties, this compound shows stronger neuroprotective effects.
Isocorydine: Isocorydine has been studied for its anticancer properties, but this compound demonstrates a broader range of pharmacological activities.
Laurotetanine: Laurotetanine is known for its antimicrobial effects, whereas this compound is more prominent in neuroprotective and anticancer research.
Eigenschaften
CAS-Nummer |
95508-61-5 |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
LINHZVMHXABQLB-ZDUSSCGKSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


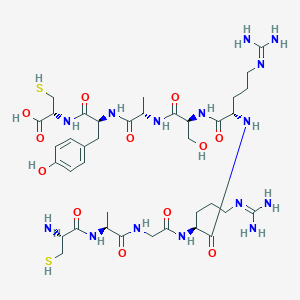

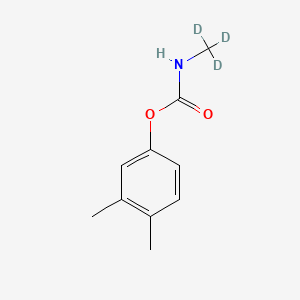
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)



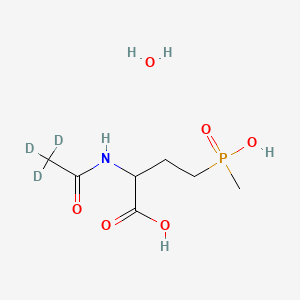
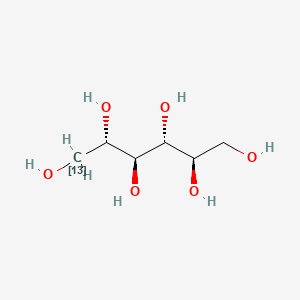
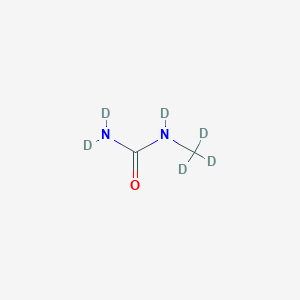
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)


